1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-(3-methoxypropyl)-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-8-3-5-10-23(15)21(27)17-14-16-19(24(17)12-7-13-28-2)22-18-9-4-6-11-25(18)20(16)26/h4,6,9,11,14-15H,3,5,7-8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSPVRIEKWGIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-methoxypropyl group in the target compound distinguishes it from methyl or aryl-substituted analogs (e.g., 12n). This group may reduce cytotoxicity compared to 12n’s 4-chlorophenyl moiety, which shows potent HeLa activity but higher lipophilicity .
- Synthetic Flexibility : Derivatives with piperidine/pyrrolidine carbonyl groups (e.g., 6c) highlight the scaffold’s adaptability for structure-activity relationship (SAR) studies .
Pharmacological and Mechanistic Insights
- Anticancer Activity : Compound 12n’s high HeLa cell line potency suggests that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity, likely via topoisomerase inhibition . In contrast, the target compound’s piperidine group may favor alternative targets, such as kinase enzymes .
- Antibacterial vs. Anticancer Trade-offs: Dihydropyrido[2,3-d]pyrimidinones (e.g., CAS 104357-95-1) show antibacterial effects but lack anticancer activity, underscoring the role of saturation in modulating biological pathways .
Preparation Methods
Core Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via a one-pot three-component reaction involving arylglyoxals (1a-d ), 6-amino-1,3-dimethyluracil (2 ), and barbituric acid derivatives (3a-c ) catalyzed by tetrabutylammonium bromide (TBAB, 5 mol%) in ethanol at 50°C. This method achieves yields of 82–94% within 2–4 hours, avoiding the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine byproducts observed under reflux conditions. Key advantages include:
- Mild conditions : Ethanol as a green solvent and low temperature (50°C) prevent decomposition of heat-sensitive intermediates.
- Mechanistic efficiency : TBAB stabilizes intermediates via ion-pair interactions, facilitating Knoevenagel condensation followed by cyclocondensation (Scheme 1).
Table 1: Optimization of Pyrrolo[2,3-d]pyrimidine Core Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBAB (5%) | Ethanol | 50 | 2–4 | 82–94 |
| None | Ethanol | Reflux | 6–8 | 45–60 |
Functionalization with 3-Methoxypropyl Sidechain
The 3-methoxypropyl group is introduced via nucleophilic alkylation using 3-methoxypropyl bromide under basic conditions. Patent CN103508939A demonstrates that 1-(3-methoxypropyl)-4-piperidone undergoes hydroxylamine-mediated oximation followed by sodium hydroxide-induced dehydration to yield 1-(3-methoxypropyl)-4-piperidinamine. This intermediate is subsequently coupled to the pyrrolo[2,3-d]pyrimidine core via:
- Amide bond formation : Reacting 4-piperidinamine with activated carbonyl derivatives (e.g., chloroformates or mixed anhydrides).
- Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling for aromatic ring functionalization.
Critical parameters :
- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes nucleophilicity.
- Temperature control : 0–5°C minimizes side reactions during alkylation.
Installation of 2-Methylpiperidine-1-carbonyl Moiety
The 2-methylpiperidine subunit is synthesized via high-pressure hydrogenation of 1,5-pentanediol and methylamine at 245°C under 250 bar H₂, yielding N-methylpiperidine in 95% efficiency. Subsequent N-methylation and carbonyl insertion proceed through:
- Buchwald-Hartwig amination : Introducing the carbonyl group via palladium-catalyzed carbonylation.
- Schlenk equilibrium techniques : Stabilizing reactive intermediates during acyl chloride formation.
Spectroscopic validation :
- ¹H NMR : Singlets at δ 11.79–12.29 ppm (NH of pyrrole) and δ 4.55–5.32 ppm (CH of barbituric acid).
- ¹³C NMR : Carbonyl resonances at 151.1–174.2 ppm.
Final Assembly and Cyclization
The pyrido[1,2-a] ring system is formed via Friedländer quinoline synthesis, condensing 2-aminobenzaldehyde derivatives with ketone-containing intermediates. Cyclization is catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) in refluxing toluene.
Optimized protocol :
- Combine pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv), 2-aminonicotinaldehyde (1.2 equiv), and p-TsOH (10 mol%) in toluene.
- Reflux at 110°C for 12 hours under N₂.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–72% after optimization.
Stereochemical Considerations
The (R)-configuration at the piperidine C3 position (as in PubChem CID 138105960) is achieved using chiral auxiliaries or enzymatic resolution. Key methods include:
- Sharpless asymmetric aminohydroxylation : Enantiomeric excess (ee) >90%.
- HPLC chiral separation : Resolving racemic mixtures using cellulose-based columns.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Reaction Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | TBAB-catalyzed | 94 | 99 |
| Piperidine synthesis | High-pressure H₂ | 95 | 98 |
| Pyrido annulation | Friedländer | 72 | 97 |
| Final coupling | Pd-mediated | 65 | 96 |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, and what challenges arise during purification?
- Answer : Synthesis typically involves multi-step heterocyclic reactions, including:
- Inert atmosphere reflux : To prevent oxidation of sensitive intermediates (e.g., thiazolidinone or pyrimidine precursors) .
- Chromatographic purification : Silica gel column chromatography or preparative HPLC is used to isolate intermediates, with yields often below 50% due to steric hindrance from the fused pyrido-pyrrolo-pyrimidine core .
- Spectroscopic validation : NMR (1H/13C) and IR are essential for confirming regiospecificity of substituents like the 3-methoxypropyl group .
Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and substituent positioning?
- Answer : Advanced spectroscopic techniques are required:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the fused polycyclic system and confirms stereochemical arrangement of the 2-methylpiperidine moiety .
- X-ray crystallography : Critical for unambiguous confirmation of the Z-configuration in thiazolidinone derivatives (if applicable) and piperidine ring puckering .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C22H27N5O4) and detects isotopic patterns .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Answer : Initial screening should focus on target-specific assays:
- Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates to quantify IC50 values .
- Cytotoxicity profiling : MTT or resazurin-based assays in cell lines to assess baseline toxicity and selectivity indices .
- Molecular docking : Preliminary SAR analysis to predict interactions with biological targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of the pyrido-pyrrolo-pyrimidine core?
- Answer : Key strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substituents .
- Temperature gradients : Stepwise heating (e.g., 0°C to 80°C) minimizes side reactions during cyclization .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties and target binding affinity?
- Answer :
- Molecular dynamics simulations : Assess stability of the 2-methylpiperidine-1-carbonyl group in aqueous environments and lipid bilayers .
- ADMET prediction tools : SwissADME or pkCSM to estimate logP (≈3.2), permeability (Caco-2), and cytochrome P450 inhibition .
- Free-energy perturbation (FEP) : Quantifies binding energy changes induced by substituent modifications (e.g., methoxypropyl vs. hydroxypropyl) .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Answer :
- Orthogonal assay validation : Compare results from fluorescence-based, radiometric, and SPR-based assays to rule out interference from the compound’s autofluorescence .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may influence activity .
- Cellular context analysis : Test activity in isogenic cell lines with/without target protein overexpression to confirm mechanism-specific effects .
Q. What analytical strategies are recommended for identifying and quantifying impurities in bulk samples?
- Answer :
- HPLC-UV/ELSD : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to separate regioisomers and synthetic byproducts .
- LC-HRMS : Detects low-abundance impurities (e.g., de-methylated analogs or oxidation products) with ppm-level mass accuracy .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups (e.g., the methoxypropyl side chain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
